molecular formula C12H18N2O2 B2690077 (4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1595032-33-9

(4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B2690077
CAS No.: 1595032-33-9
M. Wt: 222.288
InChI Key: UBQCNPJWZDELMI-UHFFFAOYSA-N
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Description

(4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a carbamic acid tert-butyl ester functional group. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-methyl-3-pyridinemethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

  • Oxidation of the methyl group can yield 4-formyl-pyridine or 4-carboxy-pyridine derivatives.
  • Reduction of the ester group results in the formation of 4-methyl-3-pyridinemethanol.
  • Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biological studies.

Comparison with Similar Compounds

  • (4-Methyl-pyridin-3-ylmethyl)-carbamic acid methyl ester
  • (4-Methyl-pyridin-3-ylmethyl)-carbamic acid ethyl ester
  • (4-Methyl-pyridin-3-ylmethyl)-carbamic acid isopropyl ester

Comparison:

  • Structural Differences: The primary difference lies in the ester group attached to the carbamic acid. The tert-butyl ester provides greater steric hindrance compared to methyl, ethyl, or isopropyl esters.
  • Reactivity: The tert-butyl ester is generally more resistant to hydrolysis compared to other esters, making it more stable under various conditions.
  • Applications: The unique properties of the tert-butyl ester make it more suitable for specific applications, such as in the synthesis of sterically hindered molecules or in environments where stability is crucial.

Properties

IUPAC Name

tert-butyl N-[(4-methylpyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQCNPJWZDELMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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